molecular formula C23H26N2O B2515293 4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine CAS No. 1252394-33-4

4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2515293
CAS No.: 1252394-33-4
M. Wt: 346.474
InChI Key: BRKSBWHFTYGOPC-UHFFFAOYSA-N
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Description

4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine is a complex organic compound that features a combination of naphthalene, pyrrolidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the naphthalene moiety. The final step involves the attachment of the prop-2-yn-1-yl group to the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-naphthalen-1-ylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-2-14-24-16-12-19(13-17-24)23(26)25-15-6-11-22(25)21-10-5-8-18-7-3-4-9-20(18)21/h1,3-5,7-10,19,22H,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKSBWHFTYGOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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